molecular formula C6H14ClNO3 B101481 3-Amino-4,5-dihydroxy-hexanal CAS No. 19196-51-1

3-Amino-4,5-dihydroxy-hexanal

Cat. No.: B101481
CAS No.: 19196-51-1
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydroxy-hexanal is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexose, a six-carbon sugar, and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dihydroxy-hexanal can be achieved through several methods One common approach involves the reduction of a corresponding keto sugar, followed by amination

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of biocatalysts or enzymes to selectively introduce the amino group into the hexose backbone. This approach can offer higher yields and greater specificity compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dihydroxy-hexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form a fully saturated hexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 3-keto-4,5-dihydroxy-hexanal or 3-amino-4,5-dioxo-hexanal.

    Reduction: The major product would be 3-amino-4,5-dihydroxy-hexane.

    Substitution: Products can vary depending on the substituent introduced, such as N-acyl or N-alkyl derivatives.

Scientific Research Applications

3-Amino-4,5-dihydroxy-hexanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dihydroxy-hexanal involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,3,6-trideoxy-L-ribo-hexose
  • 3-Amino-2,3,6-trideoxy-L-arabino-hexose

Uniqueness

3-Amino-4,5-dihydroxy-hexanal is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.

Properties

CAS No.

19196-51-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H

InChI Key

FHYCNFQONIRRCV-UHFFFAOYSA-N

SMILES

CC(C(C(CC=O)N)O)O

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

Synonyms

6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride

Origin of Product

United States

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